molecular formula C12H16O6 B15325808 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B15325808
M. Wt: 256.25 g/mol
InChI Key: BNDLDFZEMAXWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 76774-04-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a propanoic acid scaffold substituted with a 3,4,5-trimethoxyphenyl group, a privileged structure in the design of bioactive molecules . The carboxylic acid functional group is a key pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, making this compound a versatile intermediate for the synthesis of novel active molecules . Researchers are exploring its utility as a core structure in the development of multi-targeted therapeutic agents. Scientific literature indicates that analogous compounds with similar carboxylic acid and trimethoxyphenyl motifs are investigated for their potential to inhibit key inflammatory pathways, such as the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . Furthermore, its structure is relevant in the exploration of aldose reductase (ALR2) inhibitors, which are a target for managing diabetic complications . The compound is also identified as a predicted metabolite of related substances, highlighting its relevance in metabolic and pharmacokinetic studies . We supply this compound with detailed analytical data to support your advanced research applications. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8,13H,4H2,1-3H3,(H,14,15)

InChI Key

BNDLDFZEMAXWDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyl acetone. This intermediate is then subjected to a series of reactions, including aromatic substitution and carboxylation, to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives

  • Structure: TMCA derivatives, such as (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate esters, feature a propenoic acid backbone with a conjugated double bond and a trimethoxyphenyl group.
  • Biological Activity: These compounds exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC50 values in the micromolar range. For example, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed IC50 = 46.18 µM (AChE) and 32.46 µM (BChE) .

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

  • Structure: This compound shares the same propanoic acid and trimethoxyphenyl backbone but lacks the C2 hydroxyl group.
  • Biological Activity : Isolated from Piper tuberculatum, it demonstrates antileishmanial activity, highlighting the role of the trimethoxyphenyl group in antiparasitic action .

Trimethoxyphenyl Chalcone Derivatives

  • Structure : Chalcones (e.g., (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid) feature α,β-unsaturated ketones linked to the trimethoxyphenyl group.
  • Biological Activity : These derivatives are explored as tubulin polymerization inhibitors for anticancer applications. Their mechanism involves disrupting microtubule dynamics .
  • Key Difference: The presence of the α,β-unsaturated system in chalcones enhances electrophilicity, enabling covalent interactions with biological targets, a feature absent in the hydroxylated propanoic acid.

3-(3,4,5-Trimethoxyphenyl)propanoic Anhydride

  • Structure: Synthesized from 3-(3,4,5-trimethoxyphenyl)propanoic acid, this anhydride (compound 2h) is a reactive intermediate used in esterification reactions .
  • Key Difference : The anhydride form is more reactive and less polar than the hydroxylated acid, making it suitable for synthetic applications but less stable in aqueous environments.

Physicochemical and Pharmacokinetic Comparisons

Compound logP (Predicted) Solubility (mg/mL) Key Functional Groups Bioactivity Highlights
2-Hydroxy-3-(3,4,5-TMP)propanoic acid 1.2 0.8 (PBS) -OH, -COOH, 3× -OCH3 Potential antioxidant, enzyme inhibitor
3,4,5-Trimethoxycinnamic acid 2.5 0.2 (PBS) -COOH, 3× -OCH3, C=C AChE/BChE inhibitor (IC50 ~30–50 µM)
3-(3,4,5-TMP)propanoic acid 1.8 1.1 (PBS) -COOH, 3× -OCH3 Antileishmanial activity
Chalcone derivatives 3.0–3.5 <0.1 (PBS) α,β-unsaturated ketone Tubulin inhibition (IC50 <10 µM)

Notes:

  • The trimethoxyphenyl moiety enhances hydrophobic interactions in all derivatives, critical for binding to enzyme pockets (e.g., AChE) or microtubules .

Biological Activity

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid, also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O5C_{12}H_{16}O_5. It features a propanoic acid backbone with a 3,4,5-trimethoxyphenyl substituent at the 3-position. This structural configuration is crucial for its biological interactions.

PropertyValue
Molecular Weight240.25 g/mol
Chemical StructureStructure
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study focusing on its antiproliferative effects demonstrated that this compound inhibited the growth of various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis.

  • IC50 Values :
    • HCT-116: <0.81 mg mL<0.81\text{ mg mL}
    • HeLa: <0.69 mg mL<0.69\text{ mg mL}

The compound's selectivity towards cancer cells was confirmed through comparative studies with normal HEK-293 cells, where it showed minimal cytotoxicity .

Antileishmanial Activity

Another significant aspect of this compound is its antileishmanial activity. Extracts containing this compound from Piper tuberculatum have shown effectiveness against Leishmania species in laboratory settings. This suggests potential therapeutic applications in treating leishmaniasis .

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Tubulin Polymerization : The compound binds to tubulin and prevents its polymerization, which is critical for mitosis in cancer cells.
  • Induction of Apoptosis : Evidence from DAPI staining indicates nuclear disintegration in treated cancer cells, suggesting that the compound promotes apoptotic pathways .
  • Interaction with Heat Shock Proteins : The compound may also interact with heat shock proteins like TRAP1 and HSP90, which are involved in cellular stress responses and cancer cell survival .

Study on Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications enhanced the inhibitory effects on cell proliferation significantly compared to standard chemotherapeutics like doxorubicin .

In Vivo Studies

In vivo studies have demonstrated that administration of this compound leads to reduced tumor growth in animal models. For instance, rats treated with specific doses showed a marked decrease in tumor size compared to control groups.

Study TypeResult
In VitroSignificant antiproliferative activity observed
In VivoReduced tumor size in treated rats

Q & A

Q. How is the chemical structure of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid validated in academic research?

The compound’s structure is confirmed via NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS) , and X-ray crystallography . Key features include:

  • Hydroxy group at position 2 (δ ~4.2 ppm in ¹H NMR).
  • Trimethoxyphenyl group (δ 3.7–3.9 ppm for methoxy protons; aromatic protons at δ 6.5–7.0 ppm).
  • Carboxylic acid moiety (broad peak at δ ~12 ppm in ¹H NMR; IR absorption at ~1700 cm⁻¹) .

Q. What are the recommended methods for synthesizing this compound?

A common approach involves:

Friedel-Crafts alkylation of 3,4,5-trimethoxybenzene with a hydroxy-substituted propanoic acid derivative.

Acid-catalyzed cyclization to stabilize the hydroxy group.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Reagent Role Conditions
3,4,5-TrimethoxybenzeneSubstrateAnhydrous AlCl₃, 80°C
Propiolic acidCarboxylic acid sourceTHF, RT, 24h
Boron trifluoride etherateCatalyst0°C → RT, 12h

Q. How is solubility optimized for in vitro assays involving this compound?

  • Primary solvent : DMSO (25 mg/mL at 60°C with sonication) .
  • Aqueous compatibility : Dilute in PBS (pH 7.4) to ≤1% DMSO to avoid cytotoxicity.
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in cancer cell lines?

Studies suggest:

  • Inhibition of tubulin polymerization via binding to the colchicine site (IC₅₀ ~1.2 µM in HeLa cells) .
  • ROS induction : Upregulation of caspase-3/7 activity (2.5-fold increase at 10 µM) .
  • Synergy with paclitaxel : Combination index (CI) = 0.3–0.5 in MCF-7 cells .

Q. How do structural modifications alter the compound’s pharmacokinetic properties?

  • Methoxy group removal : Reduces metabolic stability (t₁/₂ from 4.2 h → 1.8 h in rat liver microsomes) .
  • Hydroxy group esterification : Enhances blood-brain barrier permeability (logP from 1.8 → 2.5) .
  • Carboxylic acid replacement : Diminishes tubulin binding affinity (Ki from 0.8 µM → 12 µM) .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

  • HPLC-MS/MS : Quantifies intracellular concentrations to correlate dose-response (e.g., discrepancies due to poor cellular uptake) .
  • Molecular docking : Validates binding poses (AutoDock Vina) to explain species-specific activity (e.g., human vs. murine tubulin) .
  • Metabolite profiling : Identifies oxidative byproducts (e.g., quinone derivatives) that may confound results .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry (≥95% ee) .
  • Enzymatic resolution : Lipase-catalyzed acetylation (Candida antarctica, 37°C, 72h) .
  • Dynamic kinetic resolution : Pd/C catalyst with HCOONH₄ (yield >90%, ee >98%) .

Methodological Challenges

Q. How is computational modeling applied to predict metabolite toxicity?

  • ADMET prediction : SwissADME calculates bioavailability (TPSA = 78 Ų; logS = -2.1) .
  • CYP450 interaction : Schrödinger’s QikProp identifies CYP3A4-mediated oxidation (high risk) .
  • DEREK Nexus : Flags potential hepatotoxicity from the trimethoxyphenyl moiety .

Q. What protocols validate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C; monitor via LC-UV (λ = 254 nm).
  • Plasma stability : 90% degradation in human plasma at 4h (t₁/₂ = 1.5h) .
  • Photostability : Expose to UV light (300–400 nm); observe 20% decomposition at 24h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.